What is the chemical structure of 3-Chloro-6-(perfluoroethyl)pyridazine
What is the chemical structure of 3-Chloro-6-(perfluoroethyl)pyridazine
An In-depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridazine
A Note on the Subject Compound: Initial searches for "3-Chloro-6-(perfluoroethyl)pyridazine" did not yield specific data. This guide will, therefore, focus on the closely related and well-documented analog, 3-Chloro-6-(trifluoromethyl)pyridazine . This compound shares key structural motifs, including the chlorinated pyridazine core and a fluorinated alkyl substituent, making it a relevant and valuable subject for researchers in medicinal chemistry and materials science.
Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a trifluoromethyl (CF3) group and a chlorine atom onto this heterocyclic system creates 3-Chloro-6-(trifluoromethyl)pyridazine , a versatile chemical building block. Its unique electronic properties, conferred by the electron-withdrawing nature of both the pyridazine ring and the CF3 group, make it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials.
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Chloro-6-(trifluoromethyl)pyridazine, designed for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
3-Chloro-6-(trifluoromethyl)pyridazine (CAS No. 258506-68-2) is a solid, heterocyclic compound featuring a pyridazine ring substituted at the C3 and C6 positions.[3] The trifluoromethyl group at C6 significantly influences the molecule's lipophilicity and metabolic stability, while the chlorine atom at C3 serves as a reactive handle for further chemical modification, typically through nucleophilic substitution reactions.
Table 1: Physicochemical Properties of 3-Chloro-6-(trifluoromethyl)pyridazine
| Property | Value | Source |
| CAS Number | 258506-68-2 | [4] |
| Molecular Formula | C₅H₂ClF₃N₂ | [4] |
| Molecular Weight | 182.53 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 55-59 °C | [3] |
| SMILES | FC(F)(F)c1ccc(Cl)nn1 | [3][4] |
| InChI Key | AZNKQIFEMQHORS-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |
| LogP (Calculated) | 2.1488 | [4] |
Synthesis and Mechanistic Rationale
While a specific, detailed synthesis protocol for 3-Chloro-6-(trifluoromethyl)pyridazine is not extensively documented in readily available literature, a plausible and efficient synthetic route can be inferred from established pyridazine chemistry. A common strategy involves the construction of the pyridazine ring followed by chlorination and trifluoromethylation, or the modification of a pre-existing pyridazine scaffold.
A highly relevant synthetic approach starts from 3,6-dichloropyridazine, a commercially available precursor. The chlorine atom at the C6 position can be selectively displaced by a trifluoromethyl group.
Proposed Synthetic Workflow
The diagram below illustrates a conceptual workflow for the synthesis, emphasizing the key transformation from a dichlorinated precursor.
Caption: Conceptual workflow for the synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous copper-mediated trifluoromethylation reactions of chloro-heterocycles.
Objective: To synthesize 3-Chloro-6-(trifluoromethyl)pyridazine from 3,6-dichloropyridazine.
Materials:
-
3,6-Dichloropyridazine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Inert Atmosphere: To a dry, oven-baked flask, add CuI (0.1 eq) and KF (2.0 eq). The flask is then purged with argon or nitrogen.
-
Rationale: An inert atmosphere is crucial to prevent moisture from quenching the reagents and to avoid oxidation of the Cu(I) catalyst.
-
-
Reagent Addition: Add 3,6-dichloropyridazine (1.0 eq) and anhydrous DMF to the flask. Stir the resulting suspension.
-
Trifluoromethylation: Add (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq) dropwise to the mixture at room temperature.
-
Rationale: TMSCF₃ serves as the nucleophilic CF₃ source. The reaction is often exothermic, so slow addition is recommended.
-
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: Heating provides the necessary activation energy for the cross-coupling reaction to proceed at a reasonable rate.
-
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Rationale: The aqueous work-up removes DMF and inorganic salts. Column chromatography separates the desired product from unreacted starting material and byproducts.
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Applications in Research and Drug Development
The true value of 3-Chloro-6-(trifluoromethyl)pyridazine lies in its utility as a versatile intermediate. The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SNAᵣ), allowing for the introduction of a wide variety of functional groups.
Role as a Chemical Intermediate
Derivatives of 3-Chloro-6-(trifluoromethyl)pyridazine are explored in various therapeutic areas. For instance, substitution of the chloro group with piperazine moieties has been used to create novel compounds with potential anticancer activities.[5][6] The pyridazine scaffold itself is known to be a key component in compounds targeting a range of biological processes involved in cancer.[2]
Caption: Utility of the core scaffold in developing diverse functional molecules.
Bioisosteric Replacement and Drug Design
The trifluoromethyl group is a well-known bioisostere for a methyl group or a chlorine atom. Its inclusion can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability due to its lipophilic nature. Pyridazine derivatives, in general, are investigated for a multitude of pharmacological activities including anti-inflammatory, anti-hypertensive, and anticancer effects.[2] Recent studies have also highlighted pyridazine derivatives as potent STING (Stimulator of Interferon Genes) agonists, indicating their potential in cancer immunotherapy.[7]
Spectroscopic and Analytical Data
Characterization of 3-Chloro-6-(trifluoromethyl)pyridazine relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals corresponding to the two protons on the pyridazine ring. The chemical shifts would be influenced by the deshielding effects of the electronegative chlorine, nitrogen, and CF₃ groups.
-
¹⁹F NMR would show a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
¹³C NMR would provide signals for the carbon atoms in the pyridazine ring and the CF₃ group, with the latter appearing as a quartet due to C-F coupling.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-Cl, C-F, and C=N bonds within the molecule.[9]
Safety and Handling
3-Chloro-6-(trifluoromethyl)pyridazine is classified as a hazardous substance.
Hazard Classifications:
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture.[4]
-
Spills: In case of a spill, evacuate the area. Avoid breathing dust or vapors. Use personal protective equipment and remove all sources of ignition before cleanup.[10]
Conclusion
3-Chloro-6-(trifluoromethyl)pyridazine is a valuable and versatile building block for chemical synthesis. The combination of a reactive chlorine handle and the modulating effects of a trifluoromethyl group on a biologically relevant pyridazine core makes it a compound of significant interest. Its primary utility is as an intermediate in the development of new pharmaceuticals, particularly in oncology, and potentially in the agrochemical sector. Further research into its reaction chemistry and the biological activity of its derivatives will continue to unlock its full potential in various scientific fields.
References
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Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o532. [Link]
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Al-Ghorbani, M., El-Gazzar, A. R., & Imam, M. F. (2024). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2322312. [Link]
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 123-134. [Link]
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Li, S., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 4026–4030. [Link]
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Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3449-3456. [Link]
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Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 3), o532. [Link]
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Wang, Y., et al. (2024). Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity. Journal of Medicinal Chemistry. [Link]
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Chamundeeswari, S. P., Samuel, E. J. J., & Sundaraganesan, N. (2013). Structural, Vibrational, Electronic and NMR Spectral Analysis of 3-chloro-6-methoxypyridazine by DFT Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36-45. [Link]
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DEA Microgram Journal. (2011). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]
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